molecular formula C12H10O<br>C12H10O<br>C6H5OC6H5 B1670733 Diphenyl ether CAS No. 101-84-8

Diphenyl ether

Cat. No. B1670733
Key on ui cas rn: 101-84-8
M. Wt: 170.21 g/mol
InChI Key: USIUVYZYUHIAEV-UHFFFAOYSA-N
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Patent
US04642311

Procedure details

Method G illustrates still another means for obtaining intermediate XIII. In this method, substituted propriolate ester XVI is reacted with amidoxime XVII in a suitable solvent (e.g., alcohol, acetonitrile, THF, dimethylsulfoxide (DMSO), acetone, DMF) at about 0° C. to the reflux temperature of the solvent for about 1-48 hours to obtain olefin XVIII wherein when R1 =H, a mixture of cis and trans isomers is obtained, and when R1 =alkyl or aryl, a mixture of E and Z isomers is obtained. Further treatment of olefin XVIII in solvents such as DMF, DMSO, diphenylether, xylene, and the like, at 0° C. to the reflux temperature of the solvent for about 1-48 hours affords intermediate XIII, preferably for 1 hour in diphenylether at 180°-200° C.
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.CS(C)=O.[C:10]1(C)[C:11](C)=[CH:12][CH:13]=[CH:14][CH:15]=1>>[C:15]1([O:5][C:4]2[CH:12]=[CH:11][CH:10]=[CH:15][CH:14]=2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture of cis
CUSTOM
Type
CUSTOM
Details
trans isomers is obtained
CUSTOM
Type
CUSTOM
Details
Z isomers is obtained

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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